SR12343 Exhibits an Intermediate Potency (IC50 37.02 μM) in TNF-α-Mediated NF-κB Luciferase Assays, Distinguishing It from More Potent Analogs SR12460 and SR12454
In a side-by-side comparison using a TNF-α-induced NF-κB luciferase reporter assay in HEK293 cells, SR12343 demonstrated an IC50 value of 37.02 μM, which is approximately 3.3-fold less potent than SR12460 (IC50 11.34 μM) and 1.8-fold less potent than SR12454 (IC50 20.24 μM) [1]. This quantitative difference is critical for experimental design, as it dictates the working concentration required to achieve equivalent target engagement.
| Evidence Dimension | Inhibition of TNF-α-induced NF-κB activation |
|---|---|
| Target Compound Data | IC50 = 37.02 μM |
| Comparator Or Baseline | SR12460 IC50 = 11.34 μM; SR12454 IC50 = 20.24 μM |
| Quantified Difference | SR12343 is 3.3-fold less potent than SR12460 and 1.8-fold less potent than SR12454 |
| Conditions | HEK293 cells, TNF-α stimulation (10 ng/mL), luciferase reporter assay, dose range 0-150 μM |
Why This Matters
Procurement of SR12343, rather than the more potent analog SR12460, is essential when a moderate degree of NF-κB inhibition is desired to avoid complete pathway shutdown, or when validating target engagement in a specific disease model where the higher IC50 of SR12343 has been established.
- [1] Zhao, J., Zhang, L., Mu, X., Doebelin, C., Nguyen, W., Wallace, C., ... & Robbins, P. D. (2018). Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation. PLoS Biology, 16(6), e2004663. View Source
